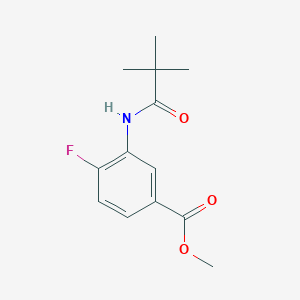

Methyl 4-fluoro-3-pivalamidobenzoate

Description

Methyl 4-fluoro-3-pivalamidobenzoate is a benzoate ester derivative featuring a fluorine atom at the 4-position and a pivalamide (tert-butyl carboxamide) group at the 3-position of the aromatic ring. The methyl ester at the carboxyl group enhances its stability and modulates physicochemical properties such as lipophilicity and solubility. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C13H16FNO3 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

methyl 3-(2,2-dimethylpropanoylamino)-4-fluorobenzoate |

InChI |

InChI=1S/C13H16FNO3/c1-13(2,3)12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,1-4H3,(H,15,17) |

InChI Key |

DVXSBVNJRORXAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-3-pivalamidobenzoate typically involves the esterification of 4-fluoro-3-pivalamidobenzoic acid. One common method is the reaction of 4-fluoro-3-pivalamidobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-pivalamidobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for the amide group.

Major Products:

Substitution Reactions: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.

Hydrolysis: The major products are 4-fluoro-3-pivalamidobenzoic acid and methanol.

Reduction: The major product is 4-fluoro-3-pivalamidoaniline.

Scientific Research Applications

Methyl 4-fluoro-3-pivalamidobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-pivalamidobenzoate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The pivalamide group can also affect the compound’s solubility and stability, impacting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Key Observations :

- Fluorine vs. Bromine’s larger atomic radius may enhance reactivity in Suzuki couplings .

- Pivalamide vs. Formamide : The tert-butyl group in pivalamide increases steric hindrance, likely reducing enzymatic degradation compared to the smaller formamide group. This could extend the compound’s half-life in vivo .

- Aromatic vs. Aliphatic Substituents : The 4-methylphenyl group in Methyl 4-fluoro-3-(4-MePh)benzoate introduces planar hydrophobicity, contrasting with the three-dimensional bulk of pivalamide, which may affect crystal packing and solubility .

Physicochemical Properties

- Thermal Stability : Methyl esters generally exhibit higher thermal stability than ethyl or propyl esters, as seen in methyl salicylate’s low volatility and industrial applications .

Biological Activity

Methyl 4-fluoro-3-pivalamidobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

- Chemical Formula : C12H14FNO2

- Molecular Weight : 223.25 g/mol

- CAS Number : Not specified in the sources.

This compound is believed to act primarily as an inhibitor of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA). LPA is a bioactive lipid involved in various physiological processes, including cell proliferation, migration, and survival. The inhibition of ATX leads to reduced levels of LPA, thereby modulating its signaling pathways which are implicated in several diseases such as cancer, fibrosis, and inflammatory conditions .

Antitumor Activity

Research has indicated that compounds inhibiting the ATX-LPA signaling pathway can exhibit antitumor properties. This compound has been shown to:

- Reduce tumor cell proliferation.

- Induce apoptosis in cancer cell lines through the modulation of LPA signaling .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activities by:

- Inhibiting the migration of inflammatory cells.

- Reducing cytokine release in models of inflammation .

Study 1: Inhibition of Autotaxin Activity

A study conducted on various autotaxin inhibitors highlighted that this compound effectively inhibited ATX activity in vitro. This was correlated with decreased LPA production and subsequent reduction in cellular responses associated with inflammation and cancer progression .

Study 2: Pharmacokinetics and Efficacy

In a pharmacokinetic study, this compound showed favorable absorption and distribution characteristics. The compound was administered to animal models, resulting in significant reductions in tumor size and inflammatory markers compared to controls .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.